molecular formula C14H14Cl3NO B2938228 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride CAS No. 1049784-98-6

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride

Cat. No.: B2938228
CAS No.: 1049784-98-6
M. Wt: 318.62
InChI Key: FPSBSVIZCVNKAN-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride ( 1049784-98-6 ) is a chemical compound supplied for laboratory research and development purposes. The free base of this compound has a molecular formula of C 14 H 13 Cl 2 NO and a molecular weight of 282.17 g/mol . In its hydrochloride salt form, the molecular formula is C 14 H 14 Cl 3 NO with a molecular weight of 318.63 g/mol . The compound can be identified by the MDL number MFCD08447204 . As a substituted aniline and diaryl ether, this compound presents a multifaceted structure that may be of significant interest in various research fields. Its molecular architecture, featuring chloro and dimethyl substituents on the phenoxy ring, makes it a valuable building block or intermediate in synthetic organic chemistry . Researchers can utilize this compound in the synthesis of more complex molecules, for the development of novel pharmacophores in medicinal chemistry, or as a standard in analytical method development. Important Notice: This product is sold for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-8-5-11(16)6-9(2)14(8)18-13-4-3-10(15)7-12(13)17;/h3-7H,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSBSVIZCVNKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Direct Chlorination: Chlorination of 2-(4-chloro-2,6-dimethylphenoxy)aniline using chlorine gas in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Reacting 2-(4-chloro-2,6-dimethylphenoxy)aniline with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the chlorination of the precursor aniline derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding nitro derivative.

  • Reduction: Reduction reactions can reduce the nitro group to an amine group.

  • Substitution: Substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Common reagents include sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of 5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline nitro derivative.

  • Reduction: Formation of 5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline amine derivative.

  • Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride has several scientific research applications:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Aniline Family

The following compounds share structural motifs with the target molecule, such as chloro substituents, aromatic rings, and aniline/hydrochloride functionalities:

Compound Name (CAS) Molecular Formula Key Substituents/Modifications Purity (%) Notable Features
Target Compound (1049784-98-6) C₁₄H₁₃Cl₂NO 5-Cl, 2-(4-Cl-2,6-dimethylphenoxy)aniline·HCl 95 Steric hindrance from dimethyl groups
3-Chloro-4-(2-chlorophenoxy)aniline (56966-54-2) C₁₂H₉Cl₂NO 3-Cl, 4-(2-Cl-phenoxy)aniline 97 Simpler phenoxy substitution pattern
5-Chloro-2-(oxolane-3-carbonyl)aniline·HCl (1955540-44-9) C₁₁H₁₃Cl₂NO₂ 5-Cl, 2-(oxolane-3-carbonyl)aniline·HCl N/A Oxolane (tetrahydrofuran) carbonyl group
2-Chloro-3,5-bis(trifluoromethyl)aniline (201593-90-0) C₈H₅ClF₆N 2-Cl, 3,5-bis(CF₃) substituents 98 High electronegativity from CF₃ groups
Key Observations:

Substitution Patterns: The target compound’s 2,6-dimethylphenoxy group introduces steric hindrance absent in simpler analogues like 3-Chloro-4-(2-chlorophenoxy)aniline . This may reduce reactivity in nucleophilic aromatic substitution but enhance selectivity in receptor binding. The oxolane carbonyl in 1955540-44-9 introduces a heterocyclic moiety, likely altering solubility and metabolic stability compared to purely aromatic systems .

Purity and Commercial Availability: The target compound (95% purity) and 3-Chloro-4-(2-chlorophenoxy)aniline (97% purity) are both available for research, while data on the oxolane derivative’s purity is unspecified .

Functional Group Impact on Physicochemical Properties

  • Hydrochloride Salt Formation : The target compound’s hydrochloride form improves crystallinity and water solubility compared to its free base or neutral analogues (e.g., 56966-54-2) .
  • Collision Cross-Section (CCS) : The target’s [M+H]+ CCS (160.3 Ų) is lower than its [M+Na]+ adduct (177.5 Ų), reflecting differences in ion mobility due to adduct size and charge distribution . Comparable data for analogues are unavailable in the provided evidence.

Biological Activity

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C14H14Cl3NO
  • Molecular Weight : 318.62 g/mol
  • CAS Number : 1049784-98-6

The compound exhibits various biological activities primarily through its interaction with cellular pathways. Research indicates that it may function as an inhibitor of specific kinases, which are crucial in signaling pathways related to cell growth and proliferation. The presence of chlorine and dimethyl groups enhances its reactivity and potential for biological interactions.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The chlorinated aniline derivatives have been noted for their effectiveness against Gram-positive bacteria due to their ability to disrupt cell wall synthesis.
  • Anticancer Potential :
    • Preliminary research suggests that this compound may inhibit tumor growth in specific cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases, which are critical in programmed cell death.
  • Toxicological Profile :
    • Toxicity assessments indicate that while the compound shows promise in therapeutic applications, it also presents risks. Acute toxicity studies have demonstrated that high doses can lead to symptoms such as reduced activity and uncoordinated movements without significant mortality .

Case Study 1: Anticancer Activity

A study evaluated the effects of various chlorinated anilines on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, supporting its use as a potential antimicrobial agent .

Data Tables

PropertyValue
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents
Toxicity LevelModerate (acute toxicity observed)
Biological ActivityObserved Effect
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
ToxicitySymptoms at high doses

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride?

Answer:
Synthesis typically involves nucleophilic aromatic substitution, where the phenolic oxygen reacts with a halogenated aniline derivative under basic conditions. Key steps include:

  • Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
  • Characterization :
    • NMR (¹H/¹³C) to confirm substitution patterns and hydrogen bonding.
    • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%).
    • X-ray diffraction for crystalline structure validation, critical for understanding steric effects of dimethylphenoxy groups .

Basic: How can researchers assess the compound’s stability under varying storage and experimental conditions?

Answer:
Stability studies should include:

  • Thermal Analysis : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures and hygroscopicity .
  • pH Sensitivity : Test solubility and degradation kinetics in buffers (pH 3–10) using UV-Vis spectroscopy (λ = 250–300 nm) to identify hydrolytic vulnerabilities.
  • Light Exposure : Monitor photodegradation via accelerated aging under UV light (254 nm) with periodic HPLC sampling .

Advanced: What experimental frameworks are suitable for studying the environmental fate of this compound?

Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Partitioning Studies : Measure octanol-water (log Kow) and soil sorption coefficients (Kd) to predict bioavailability.

Degradation Pathways :

  • Abiotic : Hydrolysis under controlled pH/temperature; monitor via LC-MS for intermediate identification.
  • Biotic : Use soil microcosms or activated sludge systems to assess microbial degradation rates.

Ecotoxicology : Perform acute/chronic toxicity assays on Daphnia magna or algae to establish EC50 values .

Advanced: How can mechanistic toxicity studies be designed to evaluate cellular and molecular impacts?

Answer:

  • In Vitro Models : Use HepG2 (liver) or HEK293 (kidney) cell lines for cytotoxicity screening (MTT assay).
  • Oxidative Stress : Quantify reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) and glutathione depletion assays.
  • Enzyme Inhibition : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric or LC-MS-based activity assays .
  • Transcriptomics : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, xenobiotic metabolism).

Advanced: How should researchers address contradictions in solubility or reactivity data across studies?

Answer:

  • Cross-Validation : Replicate experiments using standardized protocols (e.g., OECD guidelines for solubility testing).
  • Advanced Analytics : Pair traditional methods (shake-flask) with computational tools (COSMO-RS) to predict solubility in mixed solvents .
  • Statistical Rigor : Apply multivariate analysis (PCA or ANOVA) to isolate variables (e.g., temperature, ionic strength) causing discrepancies .

Advanced: What computational strategies are effective for modeling this compound’s interactions in biological systems?

Answer:

  • QSAR Modeling : Train models using descriptors like log P, polar surface area, and Hammett constants to predict bioactivity .
  • Molecular Docking : Simulate binding to target proteins (e.g., receptors or enzymes) using AutoDock Vina; validate with mutagenesis studies.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers or aqueous environments .

Advanced: How can isotopic labeling (e.g., deuterated analogs) enhance degradation tracking?

Answer:

  • Synthesis : Replace hydrogen atoms in aromatic rings with deuterium (e.g., 2,6-<sup>2</sup>H2 labeling) via catalytic exchange or custom precursors .
  • Analytical Tracking : Use LC-HRMS to distinguish labeled vs. unlabeled fragments during photolysis or microbial degradation.
  • Mechanistic Insights : Isotope effects (e.g., <sup>2</sup>H/<sup>1H) reveal rate-limiting steps in bond cleavage pathways .

Advanced: How can the quadripolar methodological model improve interdisciplinary research design?

Answer:
Integrate Bruyne’s quadripolar framework :

Theoretical Pole : Define hypotheses (e.g., structure-activity relationships) from existing literature.

Epistemological Pole : Align experimental approaches (e.g., in silico vs. in vitro) with research paradigms.

Morphological Pole : Standardize data formats (e.g., .cif for crystallography, .RAW for spectroscopy).

Technical Pole : Optimize workflows (e.g., automated HPLC fraction collection) to reduce human error .

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